5-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide
Description
5-Cyclopropyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide is a heterocyclic compound featuring a bicyclic pyrazolo[1,5-a]pyridine core linked via a methylene bridge to an isoxazole-3-carboxamide moiety. The isoxazole ring is substituted with a cyclopropyl group at position 5, which may enhance metabolic stability and modulate lipophilicity .
Properties
IUPAC Name |
5-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-15(12-7-14(21-18-12)10-4-5-10)16-8-11-9-17-19-6-2-1-3-13(11)19/h1-3,6-7,9-10H,4-5,8H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGZXMDHFCCPJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC3=C4C=CC=CN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This interaction results in significant alterations in cell cycle progression
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to the arrest of cell proliferation, making CDK2 inhibitors potential candidates for cancer therapeutics.
Result of Action
The compound’s action results in the inhibition of cell proliferation, particularly in cancer cells. It has shown superior cytotoxic activities against certain cell lines. For instance, it has been observed to have significant inhibitory activity, with IC50 values in the nanomolar range, against MCF-7 and HCT-116 cell lines.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. It’s worth noting that the compound has shown excellent thermal stability, which could potentially influence its efficacy and stability under different environmental conditions.
Biochemical Analysis
Biological Activity
5-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of pyrazolo derivatives, characterized by the presence of a pyrazolo[1,5-a]pyridine core fused with an isoxazole moiety. Its molecular formula is , with a molecular weight of approximately 284.32 g/mol.
The primary mechanism of action for this compound involves the inhibition of specific kinases, particularly cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest.
Target Kinases
- Cyclin-dependent kinase 2 (CDK2) : Inhibition leads to G1/S phase transition blockade, preventing cellular proliferation .
- Mitogen-activated protein kinases (MAPKs) : Potential interactions with MAPK pathways have been suggested, which are integral in various cellular processes including inflammation and apoptosis .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. In vitro studies have shown that these compounds can inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | <50 | CDK2 |
| Compound B | <30 | BRAF(V600E) |
| This compound | TBD | TBD |
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties by inhibiting the NF-kB signaling pathway. This pathway is crucial for the transcription of pro-inflammatory cytokines. Inhibition of this pathway can reduce inflammation in various models .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the pyrazolo and isoxazole rings can significantly influence potency and selectivity against target kinases.
Key Modifications
- Cyclopropyl Group : Enhances binding affinity to target kinases.
- Substituents on Pyrazole Ring : Altering substituents can improve selectivity and reduce off-target effects.
Study 1: Antitumor Efficacy
A study evaluated the anticancer efficacy of various pyrazolo derivatives, including this compound. The results indicated a dose-dependent inhibition of cancer cell lines, suggesting potential for further development as an anticancer agent .
Study 2: Anti-inflammatory Effects
In another study focusing on anti-inflammatory activity, compounds structurally related to this compound were tested for their ability to inhibit LPS-induced TNF-alpha production in macrophages. The findings highlighted significant reductions in inflammatory markers, supporting further investigation into its therapeutic applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
The target compound’s pyrazolo[1,5-a]pyridine core distinguishes it from pyrazolo[1,5-a]pyrimidines (e.g., compounds in and ) and pyrazolo[1,5-a][1,3,5]triazines (). Key differences:
- Pyridine vs. Pyrimidine/Triazine : The pyridine ring has one nitrogen atom, while pyrimidines and triazines have two or three. This alters hydrogen-bonding capacity and aromatic stacking, impacting target selectivity .
Substituent Effects
- Fluorine Substituents (): Increase lipophilicity and membrane permeability, critical for pesticidal activity .
- Furan and Methyl Groups (): The furan ring may improve solubility, while methyl groups could sterically hinder off-target interactions .
Research Findings and Data Gaps
- Synthetic Feasibility : Pyrazolo[1,5-a]pyridines are less explored than pyrimidines, but regioselective cyclization methods () could apply to the target compound .
- Physicochemical Data : Missing for the target compound (e.g., solubility, logP), but analogs with cyclopropyl () or furan () suggest moderate hydrophobicity .
- Bioactivity Prediction : The pyridin-3-ylmethyl group may enhance blood-brain barrier penetration compared to pyrimidine analogs, favoring CNS drug development .
Q & A
Q. What are the common synthetic routes for 5-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide?
The synthesis typically involves multi-step reactions. A representative method includes:
- Cyclopropane integration : Introducing the cyclopropyl group via alkylation or cross-coupling reactions.
- Pyrazolo[1,5-a]pyridine scaffold formation : Condensation of α,β-unsaturated esters with aldehydes under mild conditions .
- Isoxazole coupling : Reacting the pyrazolo[1,5-a]pyridine intermediate with an isoxazole derivative (e.g., using diethylamine in THF for nucleophilic substitution) .
- Purification : Column chromatography (hexane/ethyl acetate/dichloromethane) yields crystalline products (89% yield) .
Q. What characterization techniques are essential for confirming the compound’s structure?
- X-ray crystallography : Determines crystal packing (triclinic system, space group P1) and intermolecular interactions (C–H⋯N hydrogen bonds) .
- NMR/IR spectroscopy : Validates functional groups (e.g., ester carbonyl at ~1722 cm⁻¹ in IR) and substituent positions .
- Mass spectrometry : Confirms molecular weight (e.g., Mr = 418.49 for related analogs) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions .
- Catalyst tuning : Use of EDCI/HOBt for carboxamide bond formation reduces side products .
- Temperature control : Reflux in acetic acid for cyclization steps ensures complete conversion .
- Real-time monitoring : HPLC or TLC tracks reaction progress to avoid over-functionalization .
Q. How do crystal packing interactions influence the compound’s physicochemical stability?
- Hydrogen bonding : Centrosymmetric dimers formed via C–H⋯N bonds stabilize the crystal lattice, reducing hygroscopicity .
- Van der Waals forces : The triclinic unit cell (α = 93.6°, β = 95.5°, γ = 95.6°) accommodates bulky substituents like cyclopropyl groups, minimizing steric strain .
- Thermal stability : Melting points (363–364 K) correlate with strong intermolecular interactions .
Q. What in vitro assays are suitable for evaluating the compound’s antitumor activity?
- Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
- Enzyme inhibition : Kinase or tubulin polymerization assays to identify mechanistic targets .
- Apoptosis markers : Flow cytometry for caspase-3/7 activation or Annexin V staining .
Q. How can computational methods elucidate the compound’s bioactivity mechanism?
- Molecular docking : Predict binding affinity to target proteins (e.g., kinases) using PyRx or AutoDock .
- QSAR modeling : Relate substituent electronegativity (e.g., cyclopropyl vs. phenyl) to cytotoxicity .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .
Q. How should researchers address discrepancies in bioactivity data across synthetic batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
